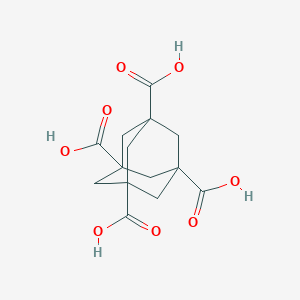

Adamantane-1,3,5,7-tetracarboxylic acid

Description

Historical Context and Discovery of ADTA as a Supramolecular Building Block

The significance of ADTA as a foundational component in supramolecular chemistry became evident with the work of O. Ermer. wikipedia.orgscilit.com His research highlighted the compound's ability to form predictable and stable hydrogen-bonded networks, paving the way for its use in creating crystalline solids with specific structural and functional properties. wikipedia.org

In a seminal 1988 publication, Ermer detailed the crystalline structure of ADTA. scilit.comacs.org Through X-ray analysis, he demonstrated that ADTA molecules self-assemble to form a diamondoid lattice. researchgate.net This network is not a single, simple structure but rather a five-fold interpenetrated diamondoid network. wikipedia.orgresearchgate.net This intricate arrangement is held together by strong hydrogen bonds between the carboxylic acid groups of adjacent ADTA molecules. wikipedia.org This discovery was a significant step forward in the design of hydrogen-bonded organic frameworks (HOFs). wikipedia.org

Structural Characteristics and Unique Features

The distinct properties of ADTA stem directly from its unique molecular architecture.

The four carboxyl groups (-COOH) are positioned at the bridgehead carbons of the adamantane (B196018) core, pointing tetrahedrally into space. wikipedia.org These groups are the key to ADTA's function as a supramolecular building block. They readily form strong and directional hydrogen bonds with neighboring molecules, specifically O–H···O interactions. This predictable hydrogen bonding is the driving force behind the self-assembly of ADTA into highly ordered, crystalline structures.

Nomenclature and Common Abbreviations (e.g., ADTA, H4ATC)

The compound is systematically named Adamantane-1,3,5,7-tetracarboxylic acid according to IUPAC nomenclature. nih.govchemspider.com It is also referred to as 1,3,5,7-Adamantanetetracarboxylic acid and Tricyclo[3.3.1.1^3,7]decane-1,3,5,7-tetracarboxylic acid . wikipedia.orgnih.govchemspider.com

In scientific literature and chemical databases, it is commonly referred to by several abbreviations for brevity. The most prevalent of these is ADTA . wikipedia.org Another abbreviation that may be encountered is H4ATC .

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₆O₈ nih.govchemscene.com |

| Molecular Weight | 312.27 g/mol nih.gov |

| CAS Number | 100884-80-8 nih.gov |

| Common Abbreviations | ADTA, H4ATC |

Structure

3D Structure

Properties

IUPAC Name |

adamantane-1,3,5,7-tetracarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O8/c15-7(16)11-1-12(8(17)18)4-13(2-11,9(19)20)6-14(3-11,5-12)10(21)22/h1-6H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAIZPYLEYEEFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC3(CC1(CC(C2)(C3)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80347521 | |

| Record name | 1,3,5,7-Adamantanetetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100884-80-8 | |

| Record name | 1,3,5,7-Adamantanetetracarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100884-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5,7-Adamantanetetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Adamantane 1,3,5,7 Tetracarboxylic Acid

Established Synthetic Routes

The most well-documented methods for synthesizing adamantane-1,3,5,7-tetracarboxylic acid begin with a pre-functionalized adamantane (B196018) core, followed by hydrolysis to yield the final tetra-acid.

Hydrolysis of 1,3,5,7-Tetracyanoadamantane

A more common and versatile route involves the hydrolysis of 1,3,5,7-tetracyanoadamantane. researchgate.net This method is advantageous because the tetracyano precursor can be synthesized from more readily available adamantane derivatives. The hydrolysis can be carried out under either acidic or basic conditions, though alkaline hydrolysis is frequently mentioned. researchgate.net In this process, the four nitrile groups are converted to carboxylic acid groups. This transformation is a cornerstone in the synthesis of this compound and is often the final step in a multi-step synthetic sequence. researchgate.net

Comparative Analysis of Preparation Methods

Several strategies exist to produce the key precursors for the established hydrolysis routes, each with distinct characteristics. These methods can be broadly categorized and compared.

Photochemical Synthesis

A notable method for preparing the key intermediate, 1,3,5,7-tetracyanoadamantane, is through a photochemical reaction. researchgate.net This synthesis involves the radical nucleophilic substitution (SRN1) reaction of 1,3,5,7-tetrabromoadamantane (B396909) with a cyanide source. researchgate.net The reaction is initiated by UV irradiation, which facilitates the formation of a radical anion intermediate, leading to the substitution of the bromine atoms with cyanide groups. researchgate.net This photochemical approach is efficient for the tetracyanation step, which then allows for the conversion to this compound via alkaline hydrolysis. researchgate.net

| Photochemical Synthesis Overview | |

| Starting Material | 1,3,5,7-Tetrabromoadamantane |

| Key Reagent | Cyanide source |

| Reaction Type | Radical Nucleophilic Substitution (SRN1) |

| Condition | UV Irradiation |

| Intermediate | 1,3,5,7-Tetracyanoadamantane |

| Final Step | Alkaline Hydrolysis |

Halogenation and Oxidation Routes

The synthesis of this compound can be viewed as a comprehensive process of functionalizing the adamantane cage at all four bridgehead positions. A common starting point is the direct halogenation of adamantane.

The synthesis of 1,3,5,7-tetrabromoadamantane is a well-established procedure. Adamantane can be treated with an excess of bromine in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride, to yield the tetrabrominated product. nih.gov Once 1,3,5,7-tetrabromoadamantane is obtained, it can be converted to the tetracarboxylic acid, typically through the tetracyano intermediate as described previously. researchgate.net

Alternatively, direct oxidation of the adamantane core provides another pathway. Catalytic methods have been developed to oxidize adamantane directly to its polyhydroxylated derivatives using oxidants like hydrogen peroxide. mdpi.commdpi.com Research has shown that under specific conditions with a copper-based catalyst, adamantane can be converted into a mixture of tri-, tetra-, and penta-ols, including the highly symmetrical 1,3,5,7-tetrahydroxyadamantane. mdpi.commdpi.com This tetraol could, in principle, be further oxidized to yield this compound, representing a different type of oxidation route that avoids halogenated intermediates.

| Route Comparison | Halogenation Route | Direct Oxidation Route |

| Starting Material | Adamantane | Adamantane |

| Key Intermediate | 1,3,5,7-Tetrabromoadamantane | 1,3,5,7-Tetrahydroxyadamantane |

| Typical Reagents | Br₂, AlCl₃ | H₂O₂, Cu catalyst |

| Subsequent Steps | Cyanation then Hydrolysis | Oxidation of alcohol groups |

Challenges and Advancements in Multigram Scale Synthesis

The production of this compound in multigram quantities is a notable challenge for synthetic chemists. nih.gov Traditional synthetic routes, while effective on a smaller scale, often prove to be inefficient and low-yielding when scaled up. These difficulties have spurred the development of new strategies to improve accessibility to this important compound.

Development of Alternative Routes

Another effective alternative involves the photochemical cyanation of 1,3,5,7-tetrabromoadamantane to produce 1,3,5,7-tetracyanoadamantane. rsc.orgresearchgate.net This intermediate can then be hydrolyzed to yield this compound. rsc.org This method is considered an excellent alternative as it can reduce the total number of synthetic steps compared to other reported methods. rsc.org

A third innovative approach bypasses the formation of the tetracarboxylic acid derivative directly and instead targets the synthesis of 1,3,5,7-tetraaminoadamantane. This is achieved through the photolysis of 1,3,5,7-tetraiodoadamantane to generate the corresponding tetraacetamide, which can then be converted to the tetraamine. wikipedia.org While not a direct synthesis of the target compound, this route highlights the creative strategies being employed to access highly functionalized adamantane cores.

These advancements in synthetic methodologies are crucial for unlocking the full potential of this compound in various scientific and technological fields.

Detailed Research Findings

The development of more efficient synthetic routes is a key area of research. The following table provides a comparative overview of different strategies for synthesizing this compound and its precursors.

| Synthetic Route | Key Intermediates | Reported Overall Yield | Key Advantages | Key Challenges |

| Traditional Halogenation Route | 1,3,5,7-Tetrabromoadamantane, 1,3,5,7-Tetraiodoadamantane | Generally low and not specified for multigram scale | Readily available starting materials. | Low solubility and reactivity of tetrahaloadamantane intermediates. nih.gov |

| Triethynyladamantane Route | 1,3,5-Triethynyladamantane | 23% (for a derivative) nih.gov | Improved solubility of intermediates, versatile for functionalization. nih.gov | Multi-step synthesis. nih.gov |

| Photochemical Cyanation Route | 1,3,5,7-Tetracyanoadamantane | Not explicitly quantified but described as "excellent" rsc.org | Reduces the number of synthetic steps. rsc.org | Requires specialized photochemical equipment. |

| Photolysis of Tetraiodide Route | 1,3,5,7-Tetraiodoadamantane, 1,3,5,7-Tetraacetamide | Not applicable (produces tetraamine) wikipedia.org | Bypasses the tetracarboxylic acid intermediate. wikipedia.org | Leads to a different functional group. wikipedia.org |

Chemical Reactivity and Derivatization of Adamantane 1,3,5,7 Tetracarboxylic Acid

Reactions of Carboxylic Acid Groups

The four carboxylic acid groups on the adamantane (B196018) core are the primary sites for chemical reactions, enabling the synthesis of a wide array of derivatives. These reactions typically involve oxidation, reduction, or substitution pathways.

The carboxylic acid groups of Adamantane-1,3,5,7-tetracarboxylic acid can undergo oxidation. For instance, treatment with strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide under acidic conditions can lead to the formation of corresponding oxidized derivatives. A key transformation in this category is intramolecular dehydration to form anhydrides. For example, refluxing in acetic anhydride (B1165640) can convert the tetracarboxylic acid into its corresponding dianhydride. google.com This process is crucial for creating reactive intermediates used in polymerization and materials synthesis.

The carboxylic acid moieties of ADTA can be reduced to yield primary alcohols. This transformation is typically achieved using powerful reducing agents. A common reagent for this purpose is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. The complete reduction of all four carboxylic acid groups results in the formation of adamantane-1,3,5,7-tetraol, a tetra-alcohol derivative that can serve as a core for constructing different types of polymers and dendrimers.

Substitution reactions, particularly esterification and amidation, are among the most utilized transformations of this compound.

Esterification: ADTA reacts with alcohols in the presence of an acid catalyst to form the corresponding tetraesters. A more reactive intermediate, this compound tetrachloride, can be synthesized first and then reacted with alcohols or phenols to produce esters. These ester derivatives are foundational in the convergent synthesis of dendrimers, where multiple chiral units are attached to the adamantane core.

Amidation: The carboxylic acid groups can react with amines, often in the presence of a coupling agent or after conversion to a more reactive acyl chloride, to form tetra-amides. researchgate.net While direct amidation can be challenging due to the low reactivity of the bridgehead functional groups, this route is essential for creating robust, hydrogen-bonded networks and functional scaffolds for applications in medicinal and materials chemistry. researchgate.net

| Reaction Type | Reagents & Conditions | Major Product |

| Oxidation | Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃) in acid | Adamantane-1,3,5,7-tetracarboxylic anhydride |

| Reduction | Lithium aluminum hydride (LiAlH₄) in anhydrous ether | Adamantane-1,3,5,7-tetraol |

| Esterification | Alcohols with an acid catalyst; or via the acid tetrachloride | Adamantane-1,3,5,7-tetracarboxylate esters |

| Amidation | Amines with a coupling agent; or via the acid tetrachloride | Adamantane-1,3,5,7-tetracarboxamides |

Synthesis of Functionalized Adamantane Derivatives for Advanced Materials

The rigid, tetrahedral geometry of this compound makes it an ideal scaffold for creating precisely structured three-dimensional materials. researchgate.netnih.gov Its derivatives are widely used in the construction of hydrogen-bonded organic frameworks (HOFs), dendrimers, and other functional polymers. wikipedia.org

The parent ADTA molecule crystallizes into a five-fold interpenetrated diamondoid network, a structure sustained by strong hydrogen bonds between the carboxylic acid groups. wikipedia.orgacs.org To create materials with different properties, such as larger pores for guest inclusion, the ADTA structure can be chemically modified. This modulation alters the resulting network topology.

A prime example of a modified derivative is 2,6-dimethylidenethis compound. epa.gov This molecule is designed to have an even higher propensity to form inclusion compounds compared to its parent acid.

The introduction of the dimethylidene groups modifies the adamantane cage and influences the crystal packing. This derivative readily forms inclusion compounds with various guest molecules, such as mesitylene (B46885) and (tert-butyl)benzene. epa.gov The host architecture in these compounds consists of two interpenetrating super-diamond networks built from the tetra-acid molecules linked by hydrogen bonds. Depending on the size and shape of the guest molecule, the interpenetration of these diamond-like lattices can be either symmetrical or asymmetrical. epa.gov This demonstrates how targeted functionalization of the adamantane core can be used to engineer the architecture of the resulting crystalline material. Interestingly, the free, uncomplexed form of 2,6-dimethylidenethis compound appears to be highly unstable, highlighting its designed role as a host in inclusion complexes. epa.gov

Modified Adamantane Derivatives with Altered Network Topologies

2,6-Dioxothis compound

The introduction of ketone functionalities onto the adamantane core at the 2 and 6 positions, in addition to the four carboxylic acid groups at the bridgehead positions, results in 2,6-dioxothis compound. Information regarding the direct synthesis of this compound, or its hydrate (B1144303) form, from this compound is not extensively detailed in the available literature.

However, the reactivity of this dioxo derivative has been noted. Specifically, 2,6-dioxothis compound can undergo reaction with sulfur tetrafluoride. This reaction targets the ketone groups, converting them into tetrafluoro substituents, which yields 2,2,6,6-tetrafluoro-1,3,5,7-tetrakis(trifluoromethyl)adamantane in high yields. This transformation highlights a method for introducing fluorine into the adamantane cage structure, starting from a multi-functionalized precursor.

Table 1: Properties of 2,6-Dioxothis compound

| Property | Value |

| Molecular Formula | C₁₄H₁₂O₁₀ |

| Molecular Weight | 340.24 g/mol |

| Heavy Atom Count | 24 |

| Covalently-Bonded Unit Count | 1 |

| Rotatable Bond Count | 4 |

This data is based on the non-hydrated form of the compound.

Tetrazolyl Functionalized Adamantanes

The functionalization of the adamantane scaffold with tetrazole groups leads to ligands with significant potential for the construction of metal-organic frameworks (MOFs). The synthesis of 1,3,5,7-tetrakis(tetrazol-5-yl)adamantane, a prominent example of a tetrazolyl-functionalized adamantane, has been achieved through a multi-step process that begins with the adamantane hydrocarbon itself, rather than the tetracarboxylic acid. researchgate.netbelnauka.by

The established synthetic route involves the following key transformations: researchgate.netchemscene.com

Bromination: Adamantane is first perbrominated at its bridgehead positions using bromine in the presence of a Lewis acid catalyst like aluminum chloride to yield 1,3,5,7-tetrabromoadamantane (B396909).

Cyanation: The tetrabromo derivative then undergoes a photochemical reaction with sodium cyanide in a solvent such as DMSO to produce 1,3,5,7-tetracyanoadamantane. capes.gov.br

Tetrazole Formation: Finally, the tetracyano compound is treated with sodium azide (B81097) and a zinc salt (e.g., ZnCl₂) in a solvent like DMF at elevated temperatures. This step facilitates a [3+2] cycloaddition reaction to form the four tetrazole rings, yielding 1,3,5,7-tetrakis(tetrazol-5-yl)adamantane. researchgate.netbelnauka.by

This resulting tetra-tetrazolyl adamantane derivative acts as a tetrahedral building block, analogous to this compound, and has been used to create coordination polymers with interesting structural properties, including zeolitic frameworks. chemscene.comnih.gov

Table 2: Synthetic Overview for 1,3,5,7-tetrakis(tetrazol-5-yl)adamantane

| Step | Reagents and Conditions | Product |

| 1. Bromination | Br₂/AlCl₃, reflux | 1,3,5,7-Tetrabromoadamantane |

| 2. Cyanation | NaCN, hν, DMSO | 1,3,5,7-Tetracyanoadamantane |

| 3. Cycloaddition | NaN₃, ZnCl₂, DMF, reflux | 1,3,5,7-Tetrakis(tetrazol-5-yl)adamantane |

Angle-Shaped Azole-Carboxylate Adamantane Ligands

A class of bifunctional ligands known as angle-shaped azole-carboxylate adamantanes has been synthesized to create coordination polymers. These ligands feature both a carboxylic acid group and an azole ring attached to the adamantane core. The synthesis of these ligands has been demonstrated starting from 1-adamantanecarboxylic acid. mdpi.com

The synthetic approach leverages the ability of adamantane to form a stable carbocation at a bridgehead position under strongly acidic conditions. mdpi.com The reaction proceeds as follows:

Carbocation Formation: 1-Adamantanecarboxylic acid is dissolved in concentrated sulfuric acid, leading to the formation of an adamantyl carbocation.

Azole Alkylation: An azole, such as 1H-1,2,4-triazole or 1H-tetrazole, is then introduced. The azole acts as a nucleophile, attacking the adamantyl carbocation to form a new carbon-nitrogen bond. mdpi.comresearchgate.net

This reaction yields 3-(azol-1-yl)-1-adamantanecarboxylic acids. The resulting molecules have a distinct angular geometry, with the angle defined by the carboxylic carbon, the center of the adamantane cage, and the donor nitrogen atom of the azole ring being approximately 110.6° for the 1,2,4-triazole (B32235) derivative. mdpi.com This specific geometry is of interest for designing coordination polymers with novel topologies. mdpi.com

While this method is effective for the monofunctionalized adamantane, its direct application to this compound to produce derivatives with both carboxylate and azole functionalities on the same scaffold is not described in the literature. The strong deactivating effect of the four carboxylic acid groups would likely hinder the formation of the necessary carbocation intermediates for the azole substitution reaction.

Table 3: Examples of Synthesized Angle-Shaped Azole-Carboxylate Adamantane Ligands from 1-Adamantanecarboxylic Acid

| Azole Reactant | Product | Yield |

| 1H-1,2,4-triazole | 3-(1,2,4-Triazol-1-yl)-1-adamantanecarboxylic acid | - |

| 3,5-Dimethyl-1,2,4-triazole | 3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid | 47% |

Data sourced from a study on the synthesis of bifunctional angle-shaped building blocks. mdpi.com

Supramolecular Chemistry and Crystal Engineering of Adamantane 1,3,5,7 Tetracarboxylic Acid

Hydrogen-Bonded Organic Frameworks (HOFs)

Adamantane-1,3,5,7-tetracarboxylic acid is a key component in the construction of hydrogen-bonded organic frameworks (HOFs). wikipedia.org HOFs are a class of porous molecular materials constructed from organic building blocks linked by hydrogen bonds. acs.org The tetrahedral symmetry of ADTA, with its four carboxylic acid groups, allows it to act as a highly effective node for building three-dimensional networks. The directional nature of the hydrogen bonds between the carboxyl groups dictates the formation of predictable and robust structures. acs.org

Formation of Diamondoid Networks

The tetrahedral arrangement of the four carboxylic acid groups on the adamantane (B196018) core predisposes ADTA to form diamondoid networks. In these structures, each ADTA molecule acts as a node, connecting to four other ADTA molecules through hydrogen bonds between their carboxylic acid groups. arxiv.org This arrangement mimics the connectivity of carbon atoms in a diamond lattice, leading to a highly ordered, three-dimensional framework. The first report of the crystalline structure of ADTA in 1988 revealed such a network. acs.org

Interpenetration Phenomena in ADTA-Based Frameworks

A significant characteristic of the diamondoid networks formed by ADTA is the phenomenon of interpenetration. wikipedia.org This occurs when the void spaces within a single framework are large enough to accommodate one or more independent, identical frameworks. These frameworks are not chemically bonded but are mechanically entangled.

The crystalline structure of pure ADTA, as first described by Ermer in 1988, is a five-fold interpenetrated diamondoid network. wikipedia.orgacs.orgscilit.com This means that five independent diamondoid frameworks are interlaced with one another. This high degree of interpenetration is a consequence of the large cavities inherent to a single diamondoid network of ADTA.

While the open structure of a single diamondoid network suggests potential for high porosity, the five-fold interpenetration in the crystal structure of pure ADTA effectively fills these voids. This self-catenation results in a dense, non-porous material, which limits its direct application in areas that require accessible pores for guest molecule storage or separation.

Research has shown that the degree of interpenetration can be influenced by the crystallization conditions, particularly the solvent used. It is possible to create solvent-stabilized diamondoid frameworks of ADTA that exhibit a lower degree of interpenetration, or even non-interpenetrated structures. These less-catenated frameworks can possess accessible pores, opening up possibilities for applications in gas storage and separation.

Contradictions in Hydrogen-Bonding Interactions

While the primary interaction driving the formation of ADTA networks is the classic O–H···O hydrogen bond between carboxylic acid groups, the reality of these interactions can be more complex. The precise nature and strength of the hydrogen bonds can be influenced by subtle factors within the crystal lattice. In some instances, what might be designed as a straightforward hydrogen-bonded network can result in unexpected proton transfer, leading to the formation of molecular salts with distinct properties. nih.gov This highlights the nuanced and sometimes unpredictable nature of supramolecular assembly, even with well-defined building blocks like ADTA.

Inclusion Compounds and Host-Guest Interactions

The rigid, pre-organized structure of this compound and its derivatives makes them excellent candidates for constructing host frameworks capable of encapsulating guest molecules. The formation of these inclusion compounds is driven by non-covalent interactions, primarily hydrogen bonding, which dictates the assembly of the host network and the nature of the resulting cavities.

The tetrahedral disposition of the four carboxyl groups allows this compound to act as a powerful tecton, or building block, for creating porous, crystalline networks. These networks, often referred to as hydrogen-bonded organic frameworks (HOFs), can feature internal chambers or channels that are capable of trapping guest molecules.

While the parent this compound has a strong tendency to form densely packed, interpenetrated structures, precluding the inclusion of large guests, its derivatives have successfully formed host-guest complexes. acs.org A notable example involves a dimethylene analog of the acid, which self-assembles into a diamondoid network with void spaces large enough to be occupied by mesitylene (B46885) guest molecules. researchgate.net The inclusion of guest molecules is often integral to the stabilization of the host framework itself. In some cases, the crystallization process from a specific solvent results in the entrapment of solvent molecules, which then act as guests within the crystalline lattice. researchgate.net

Table 1: Examples of Host-Guest Encapsulation in Adamantane-Based Carboxylic Acid Networks This table is interactive. You can sort and filter the data.

| Host Molecule | Guest Molecule | Network Topology | Key Finding | Reference |

|---|---|---|---|---|

| This compound | Self (acid dimers) | Interpenetrated Diamondoid | Forms a five-fold interpenetrated network, limiting space for external guests. | acs.org |

| Dimethylene analog of this compound | Mesitylene | Diamondoid | Self-assembles to create void spaces occupied by mesitylene guests. | researchgate.net |

The encapsulation of guest molecules within a host framework, such as those derived from this compound, can significantly alter the properties of the guest. By isolating the guest from the bulk environment, the host lattice can enhance its chemical and thermal stability. This "matrix isolation" effect protects the guest molecule from degradation or reaction.

Furthermore, the formation of host-guest complexes can improve the apparent solubility of otherwise poorly soluble guest molecules. While adamantane itself is known for its use in increasing drug solubility through complexation with hosts like cyclodextrins, frameworks built from adamantane derivatives can achieve a similar effect by incorporating hydrophobic guests into a more hydrophilic crystalline solid. researchgate.netnih.gov The porous nature of metal-organic frameworks (MOFs) and HOFs allows them to encapsulate hydrophobic guests, which can lead to enhanced performance in applications like catalysis and sensing by preventing aggregation and improving accessibility. researchgate.net

Crystal Engineering Design Strategies

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. This compound is a cornerstone molecule in this field due to its predictable geometry and strong, directional hydrogen-bonding capabilities.

The defining feature of this compound in crystal engineering is its role as a tetrahedral node. wikipedia.org The four carboxylic acid groups extend from the adamantane core with tetrahedral symmetry, perfectly mimicking the connectivity of a carbon atom in a diamond lattice. This geometry is exploited to construct three-dimensional networks with a diamondoid topology.

The primary intermolecular interaction driving this assembly is the robust and highly directional carboxylic acid dimer synthon. Each carboxylic acid group on one molecule forms a pair of O-H···O hydrogen bonds with a carboxylic acid group on an adjacent molecule. With four such groups, each this compound molecule can connect to four other molecules, propagating the structure in three dimensions. The first such structure, reported by Ermer in 1988, revealed a five-fold interpenetrated diamondoid network. acs.org This interpenetration, where multiple independent networks coexist in the same crystal lattice, is a common feature in such systems and arises from the tendency of the structure to minimize empty space. researchgate.net

The choice of solvent during crystallization plays a critical role in determining the final solid-state structure and its stability. Solvents can influence crystal formation in several ways: by mediating the solubility of the building blocks, by competing for hydrogen-bonding sites, or by being incorporated into the final crystal lattice as guest molecules. researchgate.net

The inclusion of solvent molecules can stabilize a particular crystalline form that might not be favorable in their absence. For example, the crystallization of a rigid, 3-connecting tribenzoic acid from a methanol-dimethyl ether mixture led to a solvate form containing a stable water channel sustained by the helically organized acid molecules. researchgate.net This demonstrates that adventitious water or other solvent components can be templating agents, directing the self-assembly process towards a specific, often more open, architecture. The resulting solvates represent distinct crystalline forms whose stability is dependent on the presence of the included guest.

Supramolecular polymorphism describes the ability of a substance to exist in two or more crystalline forms that differ in their supramolecular arrangement, but not in the chemical identity of their components. This phenomenon is a direct consequence of the subtle interplay of intermolecular forces, where different, yet energetically similar, packing arrangements or hydrogen-bonding networks can form under slightly different crystallization conditions.

Thermodynamic and Kinetic Control in Crystal Growth

The crystallization of this compound (ADTA) is a nuanced process governed by the interplay of thermodynamic and kinetic factors. The resulting crystal structure is highly dependent on experimental conditions such as the choice of solvent, which can dictate the formation of either the well-known, thermodynamically stable, densely-packed structure or alternative, solvent-stabilized porous frameworks.

Historically, ADTA has been recognized for its propensity to form a highly stable, five-fold interpenetrated diamondoid network. wikipedia.org This structure, first detailed by Ermer in 1988, is characterized by extensive hydrogen bonding between the carboxylic acid groups of adjacent ADTA molecules, leading to a dense and robust crystalline solid. wikipedia.org For many years, this was the only known crystalline form of ADTA, and it is considered the thermodynamic product under many standard crystallization conditions. The high stability of this arrangement is attributed to the efficient packing and the maximization of strong hydrogen-bonding interactions.

However, recent research combining crystal structure prediction (CSP) with high-throughput robotic crystallization has revealed that the crystallization landscape of ADTA is more complex than previously understood. rsc.org This work has led to the discovery of new, solvent-stabilized diamondoid frameworks of ADTA that are less dense than the archetypal five-fold interpenetrated structure. rsc.org These findings underscore the critical role of kinetic factors and solvent-molecule interactions in directing the self-assembly process.

The formation of these novel porous polymorphs can be understood through the principles of thermodynamic and kinetic control. While the dense, five-fold interpenetrated structure represents the global free energy minimum (the thermodynamic product), the new solvent-stabilized forms are likely kinetically favored under specific solvent conditions. In these scenarios, solvent molecules can become included in the growing crystal lattice, templating the formation of a more open, porous framework. These structures may be considered kinetic products, as they form faster under certain conditions, or they could be thermodynamically stable within a specific solvent environment.

A systematic study by Cui, McMahon, and Cooper et al. demonstrated the successful application of a hybrid computational-experimental approach to uncover these "hidden" phases of ADTA. rsc.org By using a selection of "good" and "bad" solvents in a robotic crystallization screen, they were able to navigate the complex energy landscape of ADTA crystallization and isolate three new solvent-stabilized diamondoid frameworks. rsc.org The "good" solvents were those in which ADTA had a higher solubility, while "bad" solvents were those in which it was less soluble. rsc.org

The selection of solvents and their influence on the resulting crystalline form are detailed in the following table, based on the findings from this research.

This research highlights that while the five-fold interpenetrated diamondoid network of ADTA is the most thermodynamically stable form in many contexts, kinetic control through the strategic use of different solvent environments can lead to the isolation of alternative, porous crystalline structures. The existence of these solvent-stabilized frameworks opens up new possibilities for the application of ADTA in areas such as gas storage and separation, where porosity is a key functional requirement.

Table of Chemical Compounds

Metal Organic Frameworks Mofs Incorporating Adamantane 1,3,5,7 Tetracarboxylic Acid

ADTA as a Ligand in MOF Synthesis.nih.govresearchgate.netcd-bioparticles.net

ADTA's utility as a ligand in MOF synthesis stems from its rigid adamantane (B196018) core functionalized with four carboxylic acid groups. This unique structure acts as a configurational anchor, dictating the orientation of its coordinating arms and, consequently, the architecture of the resulting framework. researchgate.net The polyfunctional nature of ADTA allows it to bridge multiple metal centers, leading to the formation of extended, highly ordered structures. researchgate.net

The carboxylic acid moieties of ADTA readily coordinate with a variety of metal ions to form stable coordination polymers. These interactions, typically involving the deprotonated carboxylate groups and the metal centers, are the fundamental linkages that assemble the MOF structure. The inherent rigidity of the adamantane cage, in contrast to more flexible aliphatic linkers, contributes to the formation of stable, open frameworks with permanent porosity. berkeley.eduresearchgate.net This rigidity prevents the collapse of the porous structure upon removal of guest solvent molecules. berkeley.edu For instance, ADTA has been shown to form one-dimensional coordination polymers with cadmium(II) nitrate, with the resulting structure dependent on the metal-to-ligand ratio used during synthesis. researchgate.net

The versatility of ADTA as a ligand is demonstrated by its incorporation into several well-known MOFs. Notably, it is a key component in the synthesis of MOF-77(Zn) and MOF-35(Zn). cd-bioparticles.net In these structures, the tetrahedral disposition of the carboxylate groups on the ADTA molecule directs the formation of a three-dimensional network upon coordination with zinc ions. The resulting frameworks exhibit high porosity and thermal stability, properties that are highly sought after for applications in gas storage and separation. The synthesis of zinc-based MOFs often involves hydrothermal or solvothermal methods where a zinc salt is reacted with the organic linker in a suitable solvent. rsc.orgnih.govgoogle.com

Table 1: Examples of ADTA-Based Metal-Organic Frameworks

| MOF Name | Metal Ion | Key Structural Features | Reference |

|---|---|---|---|

| MOF-77(Zn) | Zinc (Zn) | Utilizes ADTA as a tetrahedral linker to form a porous 3D framework. | cd-bioparticles.net |

| MOF-35(Zn) | Zinc (Zn) | Another example of a zinc-based MOF constructed with the ADTA ligand. | cd-bioparticles.net |

| Cu2(ATC)·6H2O | Copper (Cu) | Features paddle-wheel copper clusters linked by ADTA, creating a framework with open metal sites. | berkeley.edu |

A significant advantage of using specific ligands and synthetic strategies in MOF chemistry is the potential to create open metal sites (OMSs), also known as coordinatively unsaturated sites (CUS). rsc.orgacs.orgrsc.org These are metal ions within the framework that have vacant coordination sites, making them highly reactive and accessible to guest molecules. rsc.orgacs.org A prime example is the copper-based MOF, Cu2(ATC)·6H2O (where ATC stands for adamantane-1,3,5,7-tetracarboxylate), which was specifically designed to feature open copper sites. berkeley.edu In this material, the rigid ADTA linker connects square paddle-wheel copper clusters. berkeley.edu The framework's rigidity allows for the removal of terminal water molecules coordinated to the copper ions without compromising the structural integrity, thereby exposing the open metal sites. berkeley.edu The presence of these OMSs is crucial for applications in catalysis and selective gas adsorption. rsc.orgacs.orgrsc.orgacs.org

Design Principles and Topological Considerations.researchgate.netberkeley.eduwikipedia.org

The design of MOFs with desired properties is heavily reliant on the geometric and chemical characteristics of the organic linkers. ADTA's unique attributes make it a powerful tool for topological design in reticular chemistry.

The adamantane core of ADTA possesses a rigid, diamondoid structure. acs.org When functionalized with four carboxylate groups at its bridgehead positions, it acts as a tetrahedral node within the MOF architecture. researchgate.netwikipedia.org This well-defined tetrahedral geometry is instrumental in directing the formation of highly symmetric and predictable three-dimensional networks. researchgate.net By combining this tetrahedral organic building block with inorganic secondary building units (SBUs) of a specific geometry, such as the square paddle-wheel clusters in Cu2(ATC)·6H2O, it is possible to construct frameworks with specific topologies. berkeley.edu

The properties of MOFs are significantly influenced by the nature of the organic linker. Aromatic linkers, such as terephthalic acid, are widely used due to their rigidity, which leads to robust, open frameworks. researchgate.netmdpi.com However, their planar nature can limit the complexity of the resulting topologies.

In contrast, simple linear aliphatic linkers, like adipic acid, often exhibit high conformational flexibility. researchgate.netmdpi.comresearchgate.netmdpi.com This flexibility can be a drawback, as it can lead to the formation of less stable frameworks that may collapse upon solvent removal. researchgate.net

ADTA, as a cyclic aliphatic linker, offers a unique combination of properties. researchgate.net It provides the structural rigidity characteristic of aromatic linkers, which is essential for creating permanent porosity, while also possessing a three-dimensional, non-planar structure. researchgate.netresearchgate.net This three-dimensionality introduces a level of complexity not achievable with simple 2D aromatic linkers, allowing for the construction of intricate and highly porous framework topologies. researchgate.netresearchgate.net The rigid, bulky nature of the adamantane cage effectively separates the metal clusters, contributing to the formation of large pores and channels within the material. researchgate.net

Table 2: Comparison of Linker Types in MOF Synthesis

| Linker Type | Examples | Key Characteristics | Impact on MOF Structure | Reference |

|---|---|---|---|---|

| Aromatic | Terephthalic acid, Trimesic acid | Rigid, planar | High stability, often form 2D layers or predictable 3D nets | researchgate.netmdpi.com |

| Linear Aliphatic | Adipic acid, Glutaric acid | Flexible, conformational freedom | Can lead to framework instability and collapse, less predictable structures | researchgate.netmdpi.comresearchgate.net |

| Cyclic Aliphatic (ADTA) | Adamantane-1,3,5,7-tetracarboxylic acid | Rigid, tetrahedral, 3D geometry | High stability, permanent porosity, unique and complex topologies | researchgate.netresearchgate.net |

Challenges and Advancements in MOF Synthesis with Adamantane Derivatives

The integration of adamantane derivatives, particularly this compound, into Metal-Organic Frameworks presents a distinct set of challenges and has been the subject of significant research advancements. The unique properties of the adamantane cage offer the potential for novel MOF structures and functionalities, but its synthesis and incorporation require specialized approaches.

Challenges:

A primary hurdle is the synthesis of the this compound linker itself, which can be difficult to produce in the multigram quantities necessary for extensive MOF studies. nih.gov Precursors like 1,3,5,7-tetrahaloadamantanes are readily synthesized but exhibit low solubility and reactivity, complicating further functionalization. nih.gov

Traditional solvothermal methods for MOF synthesis often pose their own difficulties. nih.govelsevierpure.com These methods frequently require:

High Temperatures and Long Reaction Times: Reactions can take from hours to weeks to yield crystalline material. berkeley.edu

Large Quantities of Solvents: The need for dilute concentrations (≤0.01 M) results in the use of large volumes of, often toxic, solvents like dimethylformamide (DMF). nih.govelsevierpure.comresearchgate.net

Excess Modulators: Significant amounts of acid modulators are often necessary to achieve high-quality, crystalline MOFs, which can complicate purification and increase costs. nih.gov

Furthermore, the robustness of the final MOF structure is a critical concern. The linker-node connection is often considered the weakest point, and its stability under various chemical conditions is paramount for practical applications. nih.gov For uses such as gas separation, the hydrophobicity of the adamantane core can be beneficial, but competitive adsorption of water remains a challenge that must be addressed, especially for applications like carbon capture from flue gas. researchgate.net

Advancements:

Despite these challenges, significant progress has been made in harnessing adamantane derivatives for MOF synthesis. Researchers have developed more efficient synthetic routes to produce tetra-substituted adamantane scaffolds, making these valuable linkers more accessible. nih.gov

Key advancements in the synthesis of adamantane-based MOFs include:

Room Temperature Synthesis: The development of synthetic methods that proceed at ambient temperature is a major step forward. berkeley.edu This approach is not only more energy-efficient but also crucial for incorporating thermally sensitive linkers. berkeley.edu It has been shown that for some systems, heating is not necessary to produce highly crystalline MOFs, and the addition of a base can be rendered unnecessary by selecting the appropriate metal salt precursor, such as zinc acetate. berkeley.edu

Green Synthesis Routes: To mitigate the environmental impact of traditional methods, greener synthetic pathways are being explored. elsevierpure.comresearchgate.net These include water-based synthesis and mechanochemical methods that reduce or eliminate the need for hazardous organic solvents. elsevierpure.comresearchgate.net

Enhanced Stability: The use of rigid, three-dimensional linkers like adamantane derivatives has been shown to impart high hydrothermal stability to the resulting MOFs. researchgate.net The bulky nature of the linker can physically shield the metal-carboxylate coordination bonds from water molecules, preventing framework degradation. researchgate.net

Functionalization and Pore Tuning: The ability to introduce various functional groups onto the adamantane core allows for the fine-tuning of the MOF's properties. nih.gov This modularity is a hallmark of MOF chemistry and enables the rational design of materials for specific applications, such as selective gas adsorption. researchgate.netnih.gov The inherent structure of linkers like this compound facilitates angstrom-level control over the resulting pore sizes. researchgate.net

Comparison of MOF Synthesis Methods

| Synthesis Method | Key Advantages | Common Challenges | Relevance to Adamantane MOFs |

|---|---|---|---|

| Solvothermal | Often yields high-quality single crystals. berkeley.edu | Requires high temperatures, long reaction times, and often uses toxic solvents. nih.govelsevierpure.com | Traditional method, but conditions can be too harsh for some derivatives. berkeley.edu |

| Room Temperature | Energy-efficient; suitable for thermally sensitive linkers; can be rapid. berkeley.edu | May not be applicable to all MOF systems; crystal quality can vary. | Highly advantageous, overcoming issues of linker thermal sensitivity. berkeley.edu |

| Mechanochemical | Reduces or eliminates bulk solvent use ("green" approach). elsevierpure.comresearchgate.net | Can be challenging to scale up; may produce amorphous material. | A promising green alternative to reduce solvent waste. researchgate.net |

| Electrochemical | Benign reaction conditions; simple purification. jchemrev.com | Requires conductive substrates; scalability can be an issue. | Offers a controlled and potentially faster route to MOF-5 and related structures. jchemrev.com |

The ongoing development of novel synthetic strategies continues to unlock the potential of adamantane-based MOFs, paving the way for new materials with unique structural and functional properties for applications in gas storage, separation, and catalysis. nih.govnih.gov

Computational Studies and Theoretical Approaches

Computational Chemistry Data Parameters

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen) and their attached hydrogens. It is a key parameter in predicting the transport properties of molecules. For adamantane-1,3,5,7-tetracarboxylic acid, the TPSA is calculated based on the four carboxylic acid groups attached to the adamantane (B196018) core. Computed values for the TPSA are approximately 149 Ų. nih.gov This relatively high TPSA value is attributed to the presence of the eight oxygen atoms in the four carboxyl groups.

Table 1: Topological Polar Surface Area (TPSA) of this compound

| Computational Parameter | Value | Source |

| Topological Polar Surface Area | 149 Ų | Computed by Cactvs 3.4.8.18 (PubChem release 2025.04.14) nih.gov |

| Topological Polar Surface Area | 149.2 Ų | ChemScene chemscene.com |

| PSA | 149.20000 | LookChem lookchem.com |

LogP and XLogP3 Values

The partition coefficient (LogP) is a measure of a compound's lipophilicity, indicating how it distributes between an immiscible lipid (octanol) and aqueous phase. XLogP3 is a widely used computational method to predict LogP values. For this compound, the predicted XLogP3-AA value is -0.9. nih.gov This negative value indicates that the compound is hydrophilic, meaning it preferentially dissolves in water rather than in lipid-like solvents. This hydrophilicity is expected due to the four polar carboxylic acid groups.

Table 2: Predicted Lipophilicity Values for this compound

| Computational Parameter | Value | Source |

| XLogP3-AA | -0.9 | Computed by XLogP3 3.0 (PubChem release 2025.04.14) nih.gov |

| LogP | 0.65180 | LookChem lookchem.com |

Hydrogen Bond Donor/Acceptor Counts

Hydrogen bonding capability is a critical factor in the molecular recognition and assembly of this compound, especially in the formation of hydrogen-bonded organic frameworks (HOFs). wikipedia.org The molecule possesses four carboxylic acid groups, each of which can act as both a hydrogen bond donor and acceptor. Specifically, the hydroxyl hydrogen of each carboxyl group serves as a donor, while the carbonyl oxygen and the hydroxyl oxygen can both act as acceptors. Computational analyses confirm that this compound has 4 hydrogen bond donors and 8 hydrogen bond acceptors. nih.govlookchem.com

Table 3: Hydrogen Bonding Characteristics of this compound

| Computational Parameter | Value | Source |

| Hydrogen Bond Donor Count | 4 | Computed by Cactvs 3.4.8.18 (PubChem release 2025.04.14) nih.gov |

| Hydrogen Bond Acceptor Count | 8 | Computed by Cactvs 3.4.8.18 (PubChem release 2025.04.14) nih.gov |

Rotatable Bond Count

The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. A rotatable bond is defined as any single bond, not in a ring, bound to a non-hydrogen atom. For this compound, the central adamantane cage is a rigid structure. The only rotatable bonds are the single bonds connecting the carbon atoms of the four carboxylic acid groups to the adamantane core. Therefore, the molecule has a rotatable bond count of 4. nih.govlookchem.com This limited flexibility, combined with its tetrahedral symmetry, makes it an excellent and predictable building block for constructing rigid, well-defined supramolecular structures. wikipedia.org

Table 4: Rotatable Bond Count for this compound

| Computational Parameter | Value | Source |

| Rotatable Bond Count | 4 | Computed by Cactvs 3.4.8.18 (PubChem release 2025.04.14) nih.gov |

Advanced Material Applications Derived from Adamantane 1,3,5,7 Tetracarboxylic Acid

Pharmaceutical Applications

The rigid and well-defined geometry of adamantane-1,3,5,7-tetracarboxylic acid, combined with its capacity for strong and directional hydrogen bonding through its four carboxyl groups, makes it a compelling coformer in the field of pharmaceutical crystal engineering. This approach aims to modify the physicochemical properties of active pharmaceutical ingredients (APIs) to improve their performance.

Cocrystal Formation for Enhanced Drug Solubility and Bioavailability

A primary challenge in pharmacology is the poor aqueous solubility of many APIs, which can limit their oral bioavailability. nih.govijpsonline.com One established strategy to overcome this is the formation of pharmaceutical cocrystals, where an API is combined with a benign coformer in a specific stoichiometric ratio within a crystalline lattice. nih.gov These cocrystals can exhibit significantly different, and often superior, physicochemical properties compared to the pure API. mdpi.comnih.govnih.gov

Impact on Pharmaceutical Properties and Crystal Packing

The utility of this compound in modifying pharmaceutical properties stems from its ability to disrupt the crystal packing of the parent drug. In a landmark study on crystal engineering of carbamazepine (B1668303), two strategies for cocrystal formation were outlined. One strategy retains the inherent hydrogen-bonded carboxamide dimer motif of CBZ, while the second, more disruptive strategy, involves the formation of a new "heterosynthon" between the drug's amide group and the coformer's carboxylic acid groups. unt.eduresearchgate.netacs.org

| Property | Pure Carbamazepine (Form III) | Expected Properties of CBZ-ADTA Cocrystal | Rationale for Expected Change |

| Crystal Structure | Monoclinic, P2₁/n | Complex, hydrogen-bonded network | Formation of a new heterosynthon between the CBZ amide and ADTA's carboxylic acids perturbs the original packing. unt.eduresearchgate.net |

| Solubility | Low aqueous solubility | Enhanced Solubility | Disruption of the stable, homomeric hydrogen bonds in the pure CBZ crystal lattice often leads to improved solvation. nih.govnih.gov |

| Dissolution Rate | Dissolution-limited absorption | Increased Dissolution Rate | Improved solubility and altered crystal habit are expected to lead to faster dissolution, a key factor for bioavailability of BCS Class II drugs. nih.govnih.gov |

| Bioavailability | Variable and often low | Improved Bioavailability | An increased dissolution rate would likely lead to higher and more consistent absorption in the gastrointestinal tract. nih.gov |

| Note: Specific quantitative data for the CBZ-ADTA cocrystal is not available in the cited literature. The expected properties are inferred from the established principles of pharmaceutical cocrystallization and data from analogous systems. |

Gas Storage Applications

The precise, rigid structure of this compound and its derivatives makes them attractive candidates for constructing porous materials like Metal-Organic Frameworks (MOFs) for gas storage applications. MOFs are crystalline materials where metal ions or clusters are connected by organic linkers, creating a structure with a high surface area and tunable pore sizes, which are ideal for adsorbing and storing gases. rsc.orgyoutube.com

Potential for Lightweight MOFs in Hydrogen Gas Adsorption

Hydrogen (H₂) is considered a clean energy carrier, but its efficient and safe storage remains a significant technological hurdle. researchgate.netmdpi.com MOFs are promising materials for physisorption-based hydrogen storage due to their high porosity and surface area. mdpi.comresearchgate.net While ADTA itself forms a densely packed, interpenetrated hydrogen-bonded network that is non-porous, its derivatives can be used to create porous frameworks with potential for H₂ adsorption. wikipedia.org

A prime example is the use of a closely related derivative, 1,3,5,7-tetrakis(4-cyanatophenyl)adamantane , to synthesize a microporous polycyanurate network. This material, built upon the same tetrahedral adamantane (B196018) core, exhibits significant porosity and has been tested for hydrogen storage. The resulting amorphous network possesses a high Brunauer-Emmett-Teller (BET) surface area and demonstrates notable hydrogen uptake, highlighting the potential of the adamantane scaffold in creating lightweight materials for H₂ adsorption. rsc.org

Carbon Capture

The capture of carbon dioxide (CO₂) is a critical strategy for mitigating climate change. rsc.org MOFs are extensively studied for this application due to their ability to be tailored for selective CO₂ adsorption from flue gas or the atmosphere. nih.govscience-share.com The chemical and geometric properties of the organic linkers used in MOFs play a crucial role in their CO₂ capture performance.

Direct use of ADTA as a linker has led to the synthesis of the ATC-Cu metal-organic framework (where ATC stands for adamantane-tetracarboxylate). This MOF, constructed from ADTA linkers and copper paddle-wheel units, forms a 3D framework with defined channels. unt.edu It has been investigated as a "methane nano-trap" for the capture of coal-mine methane (B114726), demonstrating high selectivity for methane over nitrogen due to the dense alkyl groups lining its pores. unt.edu This work illustrates that MOFs derived from ADTA can be designed for selective gas separations.

Furthermore, the aforementioned microporous polycyanurate network derived from 1,3,5,7-tetrakis(4-cyanatophenyl)adamantane also shows excellent performance in carbon capture, with high CO₂ uptake capacity and remarkable selectivity for CO₂ over N₂. rsc.org This demonstrates that functionalizing the adamantane core can produce materials with strong affinity for CO₂, making them promising candidates for carbon capture technologies.

| Material | Gas Adsorbed | Adsorption Conditions | Adsorption Capacity | BET Surface Area | Source(s) |

| Microporous Polycyanurate Network | Hydrogen (H₂) | 77 K / 1 bar | 1.49 wt% | 843 m²/g | rsc.org |

| Microporous Polycyanurate Network | Carbon Dioxide (CO₂) | 273 K / 1 bar | 12.8 wt% | 843 m²/g | rsc.org |

| ATC-Cu (Cu₂(ATC)) | Methane (CH₄) | 298 K / 1 bar | ~20 cm³/cm³ | Not specified | unt.edu |

Catalysis

The tetrahedral and rigid nature of the adamantane scaffold has been exploited in the design of advanced catalytic systems. By using this compound as a central core, it is possible to construct highly structured, multi-site catalysts, such as dendrimers. Dendrimers are repetitively branched molecules, and attaching catalytic units to their periphery can lead to materials with unique properties, including high activity and the potential for recovery and reuse. academie-sciences.frscribd.com

Research has shown the successful synthesis of dendritic catalysts based on an this compound ester core. In this work, chiral Josiphos-type ligands were attached to the periphery of the dendrimer. The resulting rhodium complexes were employed as catalysts in the asymmetric hydrogenation of prochiral olefins, such as dimethyl itaconate. This reaction is crucial for producing enantiomerically pure compounds, which are highly valuable in the pharmaceutical and fine chemical industries. ijpsonline.com

The dendrimeric catalysts built upon the ADTA core demonstrated excellent enantioselectivities. A significant advantage of these dendritic systems is their size, which allows them to be recovered from the reaction mixture by techniques like nanofiltration, effectively bridging the gap between homogeneous and heterogeneous catalysis. This recyclability, combined with high efficiency, makes ADTA-based dendrimers a promising platform for developing sustainable catalytic processes. uq.edu.au

| Catalyst System | Substrate | Yield | Enantiomeric Excess (ee) | Catalytic Conditions | Source(s) |

| Rh-complex of Josiphos-dendrimer with ADTA-ester core | Dimethyl itaconate | 81 - 88% | Excellent | 1 mol% catalyst, 1 bar H₂, Methanol | uq.edu.au |

| Note: The source indicates "excellent" enantioselectivities without providing a specific numerical value. Asymmetric hydrogenation reactions are considered excellent when ee values are typically >95%. |

Sensor Technology

The rigid and pre-organized structure of this compound makes it an excellent candidate for the construction of porous materials with applications in sensor technology. The four carboxylic acid groups can act as hydrogen-bond donors and acceptors, leading to the formation of robust, three-dimensional hydrogen-bonded organic frameworks (HOFs). wikipedia.org These frameworks can possess well-defined pores and channels, which are crucial for the selective adsorption and detection of specific molecules.

While direct applications of ADTA-based sensors are an emerging area of research, the principles of using similar porous materials, such as metal-organic frameworks (MOFs), for sensing are well-established. MOFs are crystalline porous coordination polymers that are extensively explored for the detection of volatile organic compounds (VOCs), which can be biomarkers for diseases. researchgate.net The porous nature of these materials allows for the trapping of analyte molecules, leading to a detectable change in the material's properties, such as its optical or electrical response. researchgate.net

Similarly, MOFs have been successfully employed for the capture of heavy metal ions from aqueous solutions. nih.gov By incorporating specific functional groups, these materials can exhibit high efficiency and selectivity for various metal ions. nih.gov Given ADTA's ability to form stable frameworks, it is a promising building block for creating HOFs or MOFs designed for the selective sensing of environmental pollutants or clinically relevant biomarkers. The precise tetrahedral arrangement of its functional groups could lead to frameworks with highly specific recognition sites, enhancing the sensitivity and selectivity of the resulting sensors.

Nanotechnology

In the realm of nanotechnology, the rigid and well-defined three-dimensional structure of this compound and its derivatives offers a unique platform for the design and synthesis of novel nanoscale materials and devices.

One of the notable applications is in the field of atomic force microscopy (AFM). Derivatives of ADTA have been synthesized to create nanoscale tripodal molecular tips for AFM. These molecules possess a broad, rigid base designed to be multivalently attached to a gold-coated AFM tip, while the fourth arm acts as the scanning probe. The inherent rigidity and precisely defined geometry of the adamantane core are crucial for creating robust and reliable AFM tips, which can also serve as standards for tip calibration.

Furthermore, the self-assembly properties of ADTA are central to its application in nanotechnology. The directional hydrogen bonding of its four carboxylic acid groups drives the formation of highly ordered, porous networks. wikipedia.org This bottom-up approach allows for the construction of nanostructured materials with potential applications in areas such as gas storage and separation. The ability to form these intricate networks with nanoscale cavities highlights the potential of ADTA as a fundamental building block in the creation of advanced functional nanomaterials.

Organic Electronics

The development of high-performance and stable organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), relies heavily on the molecular design of the organic semiconductor materials. nih.govnih.gov While direct applications of this compound in organic electronics are not yet widely reported, its rigid and insulating core offers intriguing possibilities for the design of new materials.

The adamantane cage can serve as a robust, three-dimensional scaffold to which electronically active groups can be attached. This approach can prevent the close packing of chromophores, which often leads to detrimental quenching of luminescence in the solid state. For instance, adamantane derivatives have been used to create emitters for deep-blue non-doped OLEDs. researchgate.net The bulky adamantane unit effectively suppresses the formation of luminescent clusters, leading to materials with high photoluminescence quantum yields in the solid state. researchgate.net

The rigid nature of the adamantane core can also be advantageous in the design of host materials for phosphorescent OLEDs or as a core for constructing organic semiconductors with well-defined three-dimensional charge transport pathways. nih.govbeilstein-journals.org By functionalizing the four bridgehead positions of ADTA with appropriate aromatic or heteroaromatic groups, it is possible to create novel, non-planar organic semiconductors with tailored electronic properties. The tetrahedral geometry of ADTA could lead to materials with more isotropic charge transport compared to traditional planar molecules, which could be beneficial for certain device architectures.

Dendrimer Cores

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. nih.gov The properties of a dendrimer are significantly influenced by its core. This compound, with its four reactive carboxylic acid groups pointing towards the vertices of a tetrahedron, is an ideal core molecule for the synthesis of dendrimers. wikipedia.orgnih.gov

The versatility of the carboxylic acid groups allows for their conversion to a variety of other functional groups, enabling the synthesis of a wide range of dendrimers with different surface functionalities and properties. This makes ADTA-based dendrimers promising candidates for various applications, including catalysis, drug delivery, and materials science, where a well-defined, multivalent scaffold is required. mdpi.comnih.gov

Analytical and Characterization Techniques in Adta Research

Single-Crystal X-ray Diffraction (SCXRD)

Single-Crystal X-ray Diffraction (SCXRD) is a cornerstone technique in the study of ADTA, providing precise atomic coordinates and revealing the intricate three-dimensional structures of the molecule and its assemblies. In 1988, the crystalline structure of ADTA was first reported, showcasing a five-fold interpenetrated diamondoid network held together by O–H···O hydrogen bonds. This foundational work highlighted the potential of ADTA as a linker in hydrogen-bonded organic frameworks (HOFs). wikipedia.org The tetrahedral symmetry of ADTA is a key feature that allows it to form these complex, ordered structures. wikipedia.org

SCXRD is instrumental in understanding the relationship between the supramolecular architecture of ADTA-based materials and their physical and chemical properties. The technique allows for the detailed analysis of hydrogen-bonding patterns, which are crucial for the formation of stable, porous networks. For instance, in ADTA, the carboxylic acid groups engage in hydrogen bonding to form a diamondoid network. The ability to precisely determine the arrangement of molecules within the crystal lattice enables researchers to correlate structural motifs with properties such as porosity and stability.

Powder X-ray Diffraction (PXRD) for Polymorph Characterization

Powder X-ray Diffraction (PXRD) is a vital tool for the characterization of polycrystalline materials, including different polymorphic forms of ADTA and its derivatives. While single crystals provide the most detailed structural information, PXRD is essential for analyzing bulk samples and identifying different crystalline phases. This is particularly important in the study of adamantane (B196018) derivatives, where complex phase transition behaviors have been observed. For example, studies on 1-iodoadamantane (B1585816) using a combination of techniques including synchrotron powder XRD revealed multiple low-temperature phases and complex transformation pathways. ucl.ac.uk Such investigations are crucial for understanding the stability and properties of adamantane-based materials under various conditions.

Spectroscopic Methods (e.g., NMR, FT-IR)

Spectroscopic techniques are widely used to confirm the identity and purity of ADTA and to probe its chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are routinely used to characterize the molecular structure of ADTA and its derivatives. bldpharm.com For instance, in the study of complexes involving adamantane derivatives, ¹H NMR can show chemical shift changes and peak broadening upon complexation, providing evidence of host-guest interactions. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is employed to identify the functional groups present in ADTA. The characteristic absorption bands of the carboxylic acid groups (O-H and C=O stretching) are readily identifiable. This technique is also used to confirm the formation of ADTA-based materials, such as metal-organic frameworks (MOFs), by observing shifts in these characteristic bands upon coordination to metal centers. berkeley.edu

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of ADTA. nih.gov It provides a precise measurement of the mass-to-charge ratio of ionized molecules, confirming the chemical formula C₁₄H₁₆O₈ and a molecular weight of approximately 312.27 g/mol . nih.govchemscene.com This technique is essential for verifying the successful synthesis of the target compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a technique used for the separation, identification, and quantification of components in a mixture. In the context of ADTA research, HPLC can be used to assess the purity of synthesized ADTA and to analyze reaction mixtures. bldpharm.com

Nitrogen Sorption Isotherms for Porosity Analysis

Nitrogen sorption isotherms are a standard method for characterizing the porosity of materials. mdpi.com This technique is particularly relevant for ADTA-based porous materials like covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). berkeley.eduhhu.de By measuring the amount of nitrogen gas adsorbed by a material at a constant temperature (typically 77 K) over a range of pressures, one can determine key properties such as:

Specific Surface Area: Often calculated using the Brunauer-Emmett-Teller (BET) method. cranfield.ac.uk

Pore Volume: The total volume of the pores within the material. cranfield.ac.uk

Pore Size Distribution: Provides information about the range and prevalence of different pore sizes within the material. cranfield.ac.uk

For example, in the study of porous covalent triazine-based frameworks derived from adamantane precursors, nitrogen adsorption isotherms were used to determine BET surface areas up to 1180 m²/g and to analyze the micropore structure. hhu.de The shape of the isotherm (e.g., Type I for microporous materials) provides insight into the nature of the porosity. berkeley.edu

Interactive Data Table: Analytical Techniques and Findings for ADTA

| Technique | Information Obtained | Key Findings for ADTA and its Derivatives | References |

| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D atomic structure, bond lengths, and angles. | Revealed a five-fold interpenetrated diamondoid network for ADTA. wikipedia.org | wikipedia.org |

| Powder X-ray Diffraction (PXRD) | Crystalline phase identification and polymorph characterization. | Used to study complex phase transitions in adamantane derivatives like 1-iodoadamantane. ucl.ac.uk | ucl.ac.uk |

| Nuclear Magnetic Resonance (NMR) | Molecular structure confirmation and study of intermolecular interactions. | Confirms the structure of ADTA and its derivatives; shows peak shifts and broadening upon complexation. bldpharm.comresearchgate.net | bldpharm.comresearchgate.net |

| Fourier-Transform Infrared (FT-IR) | Identification of functional groups. | Confirms the presence of carboxylic acid groups in ADTA and their coordination in MOFs. berkeley.edu | berkeley.edu |

| Mass Spectrometry (MS) | Molecular weight and elemental composition determination. | Confirms the molecular formula (C₁₄H₁₆O₈) and molecular weight of ADTA. nih.govchemscene.com | nih.govchemscene.com |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of components. | Used for purity analysis of ADTA. bldpharm.com | bldpharm.com |

| Nitrogen Sorption Isotherms | Surface area, pore volume, and pore size distribution. | Characterizes the porosity of ADTA-based materials, with high surface areas observed for some frameworks. berkeley.eduhhu.decranfield.ac.uk | berkeley.eduhhu.decranfield.ac.uk |

Q & A

Q. What is the structural role of ADTA in supramolecular frameworks, and how does its tetrahedral symmetry influence crystal engineering?

ADTA's tetrahedral arrangement of four carboxylic acid groups enables it to act as a molecular building block (MBB) in hydrogen-bonded frameworks. The carboxylate groups form strong, directional hydrogen bonds (e.g., dimeric synthons), facilitating the assembly of diamondoid networks or interpenetrated lattices. This symmetry mimics the geometry of carbon atoms in diamond, allowing the design of porous materials with high thermal stability .

Methodology :

- Use single-crystal X-ray diffraction (SC-XRD) to confirm framework topology.

- Employ solvent-assisted crystallization to optimize hydrogen-bond formation.

Q. How can researchers determine ADTA's crystallographic parameters and verify its five-fold diamond structure?

ADTA crystallizes in the tetragonal system (space group I4₁/a) with a five-fold diamond structure, confirmed via SC-XRD. Key parameters include lattice constants (a = 15.8 Å, c = 10.3 Å) and hydrogen-bond distances (~2.6–2.8 Å) .

Methodology :

Q. What safety protocols are essential when handling ADTA in laboratory settings?

ADTA is classified as a skin/eye irritant (GHS Category 2/2A) and may cause respiratory irritation.

Methodology :

- Use fume hoods for weighing and synthesis.

- Wear nitrile gloves, lab coats, and safety goggles.

- Store in sealed containers under inert gas (e.g., N₂) to prevent moisture absorption .

Advanced Research Questions

Q. How can computational tools like CrystalExplorer resolve contradictions in hydrogen-bonding interactions observed in ADTA-based frameworks?

CrystalExplorer analyzes Hirshfeld surfaces and energy frameworks to quantify intermolecular interactions. For ADTA, electrostatic and dispersion forces dominate, with hydrogen bonds contributing ~60% of the total interaction energy. Discrepancies between experimental and theoretical models can arise from solvent effects or thermal motion, which are addressed via DFT-based geometry optimization .

Methodology :

- Generate Hirshfeld surfaces to map donor-acceptor distances.

- Compare electrostatic (Coulombic) and dispersion (London) energy components using CE-B3LYP models.

Q. What strategies optimize the gas-separation performance of ADTA-derived MOFs like ATC-Cu?

ATC-Cu (Cu₂(ADTA)) exhibits high C₂H₂/CO₂ selectivity due to its oppositely adjacent open metal sites.

Methodology :

Q. How should researchers approach polymorph screening during ADTA crystallization?

High-throughput (HT) crystallization with varied solvents/temperatures can yield polymorphs. ADTA’s low-density polymorphs are identified via PXRD peak position matching (e.g., 2θ = 5°–30°) rather than intensity, as powder samples are often poorly oriented .

Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.